molecular formula C15H22O B1234138 cis,trans-Germacrone

cis,trans-Germacrone

Cat. No.: B1234138
M. Wt: 218.33 g/mol
InChI Key: CAULGCQHVOVVRN-UPAULDTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis,trans-Germacrone: is an isomer of Germacrone, a naturally occurring sesquiterpene found in various plants. Germacrone exhibits a wide range of biological activities, including antitumor, antioxidant, and anti-inflammatory effects . This compound shares similar properties and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis,trans-Germacrone can be synthesized through photoisomerization of Germacrone. By exposing Germacrone to light, it can be transformed into its cis and trans isomers . This process involves the use of specific wavelengths of light and may require the presence of a photosensitizer to facilitate the isomerization.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Germacrone from plant sources, followed by photoisomerization to obtain the desired isomers. The extraction process may involve solvent extraction, steam distillation, or other techniques to isolate Germacrone from plant material .

Chemical Reactions Analysis

Types of Reactions: cis,trans-Germacrone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced products.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield epoxides or hydroxylated derivatives, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of cis,trans-Germacrone involves its interaction with various molecular targets and pathways. It has been shown to inhibit lung cancer cell proliferation by altering the Akt/MDM2/p53 signaling pathway . Additionally, this compound can induce cell cycle arrest at the G1/S phase, leading to apoptosis in cancer cells . These effects are mediated through its ability to modulate key proteins and enzymes involved in cell growth and survival.

Comparison with Similar Compounds

cis,trans-Germacrone is unique compared to other similar compounds due to its specific isomeric structure and biological activity. Some similar compounds include:

This compound stands out due to its distinct isomeric form, which may confer unique biological properties and therapeutic potential.

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(3Z,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one

InChI

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7-

InChI Key

CAULGCQHVOVVRN-UPAULDTKSA-N

SMILES

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C

Isomeric SMILES

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C\CC1)/C

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C

Pictograms

Irritant

Synonyms

germacron
germacrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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